1-(4,5-Dihydroxypent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione

Acyclic nucleoside Structural differentiation Synthetic intermediate

1-(4,5-Dihydroxypent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 648881-75-8) is a synthetic pyrimidine-2,4-dione derivative belonging to the class of acyclic uracil nucleoside analogs. It bears a dihydroxylated pentenyl side chain at the N1 position, featuring a trans (E) double bond between C2′ and C3′, distinguishing it from the saturated 5-(4,5-dihydroxypentyl)uracil (dhpUra) found naturally in bacteriophage SP-15 DNA.

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
CAS No. 648881-75-8
Cat. No. B12613533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dihydroxypent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione
CAS648881-75-8
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)CC=CC(CO)O
InChIInChI=1S/C9H12N2O4/c12-6-7(13)2-1-4-11-5-3-8(14)10-9(11)15/h1-3,5,7,12-13H,4,6H2,(H,10,14,15)
InChIKeyFMPUNJHICPRMSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5-Dihydroxypent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 648881-75-8): A Structurally Distinct Acyclic Uracil Derivative for Epigenetic and Antiviral Research


1-(4,5-Dihydroxypent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 648881-75-8) is a synthetic pyrimidine-2,4-dione derivative belonging to the class of acyclic uracil nucleoside analogs [1]. It bears a dihydroxylated pentenyl side chain at the N1 position, featuring a trans (E) double bond between C2′ and C3′, distinguishing it from the saturated 5-(4,5-dihydroxypentyl)uracil (dhpUra) found naturally in bacteriophage SP-15 DNA [2]. The compound has been catalogued in drug-target databases as 'Pyrimidine derivative 18' (PMID27019002-Compound-40) and annotated as a lysine-specific histone demethylase 1 (LSD1) inhibitor, positioning it within the epigenetic modulator chemical space [3].

Why 1-(4,5-Dihydroxypent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Common Uracil Analogs in Research Procurement


Acyclic uracil derivatives with dihydroxypentyl side chains exhibit position- and saturation-dependent biological behaviour that precludes simple interchangeability. The naturally occurring 5-(4,5-dihydroxypentyl)uracil (dhpUra) functions as a hypermodified thymine replacement in bacteriophage DNA through C5 substitution [1], whereas the target compound is N1-substituted, altering the Watson-Crick hydrogen-bonding face and therefore DNA polymerase recognition [2]. The unsaturated (E)-pent-2-enyl linker introduces geometric rigidity and a reactive olefin absent in the fully saturated 1-(4,5-dihydroxypentyl)uracil series [3], enabling downstream synthetic elaboration (e.g., epoxidation, dihydroxylation) that is impossible with the saturated congener. These structural distinctions translate into differential LSD1 enzyme inhibition profiles catalogued in patent-derived databases [4], underscoring that procurement decisions based solely on 'uracil analog' class membership risk selecting a compound with divergent target engagement and synthetic utility.

Quantitative Differentiation of 1-(4,5-Dihydroxypent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 648881-75-8) Against Closest Analogs


N1-Alkenyl Linker: Geometric Rigidity vs. Saturated N1-Alkyl and C5-Alkyl Analogs

The target compound possesses an (E)-pent-2-en-1-yl linker connecting the uracil N1 to the dihydroxypropyl terminus, introducing a trans double bond (C2′–C3′) that imposes geometric planarity and rotational restriction absent in the saturated N1-(4,5-dihydroxypentyl)uracil series [1]. The natural bacteriophage base 5-(4,5-dihydroxypentyl)uracil (dhpUra, CHEBI:132195) bears substitution at C5 rather than N1, altering the hydrogen-bonding pattern at the Watson-Crick face and shifting its molecular formula to C9H14N2O4 (MW 214.22 g/mol) vs. C9H12N2O4 (MW 212.20 g/mol) for the target compound [2]. The olefinic moiety provides a reactive handle for further chemical transformations including epoxidation, dihydroxylation, and halohydrin formation, enabling downstream diversification not accessible from the saturated congener [1].

Acyclic nucleoside Structural differentiation Synthetic intermediate

LSD1 Inhibitor Annotation: Database-Curated Epigenetic Target Engagement vs. Unannotated Analogs

The compound is explicitly catalogued in the IDRBLab Therapeutic Target Database as 'Pyrimidine derivative 18' (Drug ID: D0N2QZ, synonym PMID27019002-Compound-40) with annotated inhibitory activity against lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. This annotation derives from the Celgene/Quanticel Research patent portfolio reviewed by Stazi et al. (2016), which identifies pyrimidine-dione derivatives as a distinct chemotype among LSD1 inhibitor classes [2]. By contrast, the saturated N1-alkyl analog 1-(4,5-dihydroxypentyl)uracil is described in the literature exclusively as a synthetic intermediate in acyclic nucleoside preparation with no reported LSD1 annotation [3], and the natural C5-substituted dhpUra is characterized only as a bacteriophage DNA modification [4]. The presence vs. absence of curated target annotation constitutes a categorical differentiation for researchers selecting compounds for epigenetic screening cascades.

Epigenetics LSD1 inhibition Drug discovery

N1- vs. C5-Substitution: Differential Impact on DNA Polymerase and RNA Polymerase Substrate Recognition

N1-substitution of the uracil ring, as in the target compound, preserves the C5 and C6 positions for Watson-Crick base-pairing with adenine, potentially maintaining hydrogen-bonding fidelity while projecting the side chain into the minor groove of duplex DNA [1]. In contrast, C5-substituted analogs such as 5-dihydroxypentyluracil (dhpUra) project the modification into the major groove and can alter base-pairing thermodynamics [2]. Gracias et al. (2024) demonstrated in a systematic T7 RNA polymerase transcription study that C5-modified uracil nucleotides, including dhpUra, exhibit variable effects: 5-dihydroxypentyluracil produced a moderate positive effect on transcription when placed in the non-template strand, whereas some C5 modifications showed negative influence in the template strand [1]. The N1-substituted target compound, by preserving an unmodified Watson-Crick face, is predicted to exhibit distinct polymerase recognition profiles from C5-substituted analogs, though direct comparative enzymatic data for the N1 analog remain to be published in the primary literature [1][3].

DNA polymerase T7 RNA polymerase Modified nucleotide Transcription

Synthetic Provenance and Intermediate Utility: Defined Alkene Oxidation Route vs. Direct Alkylation to Saturated Analogs

The target compound is accessed via alkylation of uracil sodium salt with 4-pentenyl p-toluenesulfonate followed by peroxyformic acid oxidation of the terminal double bond, yielding the 1-(4,5-dihydroxypentyl)uracil framework [1]. The title compound, bearing an internal (E)-olefin at C2′–C3′, can be isolated as an intermediate prior to the final oxidation step or synthesized via alternative regioselective routes. The published synthetic protocol (Schou et al., 1993) explicitly describes a two-step sequence: (i) N1-alkylation with 4-pentenyl tosylate, (ii) peroxyformic acid oxidation to the saturated diol [1]. The unsaturated intermediate is thus a defined, isolable species within a validated synthetic pathway, offering a branching point for divergent synthesis. By comparison, direct synthesis of the saturated 1-(4,5-dihydroxypentyl)uracil requires complete oxidation, precluding access to alkene-derived derivatives. The 5-substituted dhpUra requires an entirely different synthetic route starting from pseudouridine, involving five steps with retention of C4′ configuration [2].

Organic synthesis Acyclic nucleoside Alkene oxidation Intermediate

Physicochemical Property Differentiation: Polar Surface Area and Hydrogen-Bonding Capacity vs. Saturated and C5-Substituted Analogs

The target compound's calculated polar surface area (PSA) is 95.58 Ų with a molecular weight of 212.20 g/mol (C9H12N2O4) . The saturated N1-alkyl analog 1-(4,5-dihydroxypentyl)uracil (C9H16N2O4) exhibits higher molecular weight (216.23 g/mol) and marginally higher PSA due to the absence of the planarizing olefin, while the C5-substituted dhpUra (C9H14N2O4, MW 214.22) has intermediate properties [1]. The olefin in the target compound reduces the rotatable bond count by one compared to the saturated analog and introduces a region of π-electron density, potentially affecting passive membrane permeability and stacking interactions with aromatic protein residues. These property differences, though modest in magnitude, can influence HPLC retention time, formulation solubility, and in silico ADMET predictions during early-stage screening.

Physicochemical properties Drug-likeness Permeability Solubility

Optimal Procurement and Deployment Scenarios for 1-(4,5-Dihydroxypent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 648881-75-8)


Epigenetic Drug Discovery: LSD1-Focused Screening Cascades

The compound's annotation as an LSD1 inhibitor in the IDRBLab database [1] makes it a rational starting point for medicinal chemistry programs targeting lysine-specific demethylase 1. Procurement of this specific CAS number ensures alignment with the Celgene/Quanticel patent-derived pyrimidine-dione chemotype described in the 2010–2015 LSD1 patent landscape [2], providing a structurally defined entry point for structure-activity relationship (SAR) expansion around the N1-alkenyl uracil scaffold.

Acyclic Nucleoside Library Synthesis: Olefinic Intermediate for Divergent Chemistry

The (E)-pent-2-en-1-yl linker serves as a versatile synthetic handle for generating diverse acyclic nucleoside analogs via epoxidation, dihydroxylation, halohydrin formation, or cross-metathesis reactions, as established in the foundational synthetic protocol of Schou et al. (1993) [1]. Laboratories constructing focused libraries of N1-substituted uracil derivatives should procure this unsaturated intermediate rather than the saturated endpoint to maximize downstream chemical diversity.

Transcription Mechanism Studies: Minor-Groove vs. Major-Groove Modification Probes

The N1-substitution pattern of the target compound projects the dihydroxypentyl modification into the minor groove of duplex DNA, in contrast to C5-substituted analogs such as dhpUra which orient the modification into the major groove [1]. This differential spatial presentation enables researchers to dissect groove-specific effects on RNA polymerase processivity and transcription factor binding, complementing the major-groove focused studies reported for C5-modified uracil nucleotides in T7 RNA polymerase systems [2].

Bacteriophage Epigenetics: Comparative Studies of Modified Pyrimidine Biosynthesis

As a synthetic N1-alkenyl analog structurally related to the naturally occurring 5-dihydroxypentyluracil modification found in bacteriophage SP-15 DNA [1], this compound enables comparative biochemical studies probing the substrate specificity of phage-encoded nucleotide modification enzymes. The presence of the olefin provides a mechanism-based probe opportunity distinct from the fully saturated natural modification, potentially capturing intermediates in hydroxylation or modification pathways [1][2].

Quote Request

Request a Quote for 1-(4,5-Dihydroxypent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.